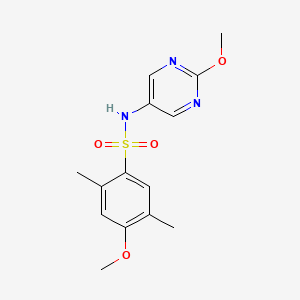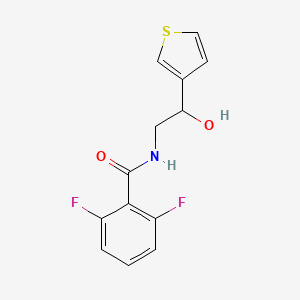
2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C13H11F2NO2S and its molecular weight is 283.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Properties
Research into the structural and synthesis aspects of compounds related to 2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide has been a subject of interest within the scientific community. Studies such as the one conducted by Sharma et al. (2016) focused on the crystal structure of a closely related thiophene derivative, revealing insights into its molecular configuration through X-ray diffraction studies. This research emphasized the importance of hydrogen bonding and π···π interactions in stabilizing the crystal structure, which is crucial for understanding the chemical behavior and potential applications of these compounds (Sharma et al., 2016).
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives, including those structurally similar to this compound, have been explored in various studies. For instance, Limban et al. (2011) synthesized and characterized acylthioureas with significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential of such compounds in developing new antimicrobial agents with specific mechanisms of action against biofilm-forming bacteria (Limban et al., 2011).
Liquid Crystalline Properties
The field of liquid crystal research has also seen the application of fluorinated compounds. Bracon et al. (2000) investigated new fluorinated monomers for their smectogenic properties, which are critical for the development of side-chain liquid crystalline polysiloxanes. Such studies underscore the relevance of fluorinated compounds in enhancing the thermal and optical properties of materials, potentially applicable in displays and other photonic technologies (Bracon et al., 2000).
Fluorinated Molecules in Pharmaceutical Development
The incorporation of fluorine atoms into organic molecules is a common strategy to modify their chemical and biological properties for pharmaceutical applications. Cui et al. (2023) demonstrated a novel method for synthesizing difluorohomoallylic silyl ethers, which could be used to create benzamides with potential therapeutic uses. The study highlights the versatility of fluorinated compounds in drug synthesis and design, emphasizing the role of fluorine in developing new medicinal agents with enhanced efficacy and stability (Cui et al., 2023).
作用機序
Mode of Action
It is known that many compounds with similar structures interact with their targets through a variety of mechanisms, such as binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
生化学分析
Biochemical Properties
2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cellular signaling, modulating their activity and affecting downstream signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes or allosteric sites on proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects collectively contribute to its potential therapeutic applications in treating inflammatory and metabolic disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . For instance, it inhibits the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the compound’s biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under physiological conditions, maintaining its activity over extended periods. It undergoes gradual degradation in the presence of certain enzymes, leading to the formation of metabolites with varying biological activities. Long-term studies have shown that continuous exposure to this compound can lead to sustained modulation of cellular functions, including prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound exhibits potent anti-inflammatory and metabolic effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and further increases in dosage lead to toxic effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation and reduction, leading to the formation of reactive intermediates . These intermediates are further conjugated with glucuronic acid or sulfate in phase II reactions, resulting in more water-soluble metabolites that are excreted via the kidneys . The compound’s metabolism affects its bioavailability and duration of action, influencing its therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cells, it binds to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. It contains specific targeting signals that direct it to these compartments, facilitating its interactions with enzymes and transcription factors. Additionally, post-translational modifications, such as phosphorylation, influence its subcellular localization and activity. These factors collectively determine the compound’s biological effects and therapeutic potential.
特性
IUPAC Name |
2,6-difluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-9-2-1-3-10(15)12(9)13(18)16-6-11(17)8-4-5-19-7-8/h1-5,7,11,17H,6H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXUDTGUTZKBJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CSC=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B2386803.png)
![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)
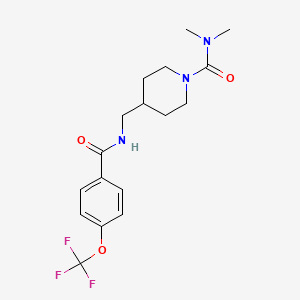
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)
amine hydrochloride](/img/structure/B2386809.png)
![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)

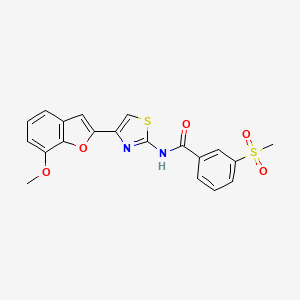
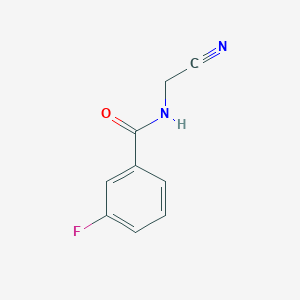
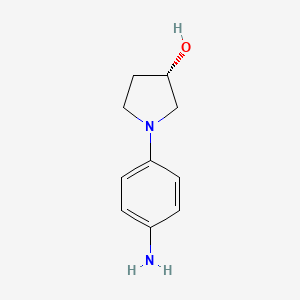
![3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2386821.png)
